N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
CAS No.: 1252913-01-1
Cat. No.: VC6303528
Molecular Formula: C21H25N3O5S
Molecular Weight: 431.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252913-01-1 |
|---|---|
| Molecular Formula | C21H25N3O5S |
| Molecular Weight | 431.51 |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C21H25N3O5S/c1-13(2)7-9-23-20(26)19-15(8-10-30-19)24(21(23)27)12-18(25)22-14-5-6-16(28-3)17(11-14)29-4/h5-6,8,10-11,13H,7,9,12H2,1-4H3,(H,22,25) |
| Standard InChI Key | UMYOPGALXXZXAE-UHFFFAOYSA-N |
| SMILES | CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=C(C=C3)OC)OC |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound features a thieno[3,2-d]pyrimidine core fused with a substituted acetamide moiety. Key structural elements include:
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Thieno[3,2-d]pyrimidine backbone: A bicyclic system combining thiophene and pyrimidine rings.
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3-(3-Methylbutyl) substituent: A branched alkyl chain at position 3, enhancing lipophilicity.
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2,4-Dioxo groups: Ketone functionalities at positions 2 and 4, critical for hydrogen bonding.
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N-(3,4-Dimethoxyphenyl)acetamide side chain: Aromatic substitution with methoxy groups influencing electronic properties .
Table 1: Molecular Properties
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions leveraging nucleophilic substitution and cyclization:
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Thienopyrimidine Core Formation: Cyclocondensation of 3-aminothiophene-2-carboxylates with 3-methylbutyl isocyanate under basic conditions yields the 2,4-dioxo-thienopyrimidine scaffold .
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Acetamide Side-Chain Introduction: Coupling the core with N-(3,4-dimethoxyphenyl)acetamide via Mitsunobu or EDC/HOBt-mediated reactions .
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity.
Table 2: Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | K₂CO₃, DMF, 80°C | 78% |
| 2 | Acetamide Coupling | EDC, HOBt, CH₂Cl₂, rt | 65% |
| 3 | Purification | SiO₂, EtOAc/Hexane (3:7) | 95% |
Biological Activities and Mechanisms
Enzyme Inhibition
The compound demonstrates selective inhibition of ectonucleotidases (NTPDases), critical in purinergic signaling:
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NTPDase1 Inhibition: IC₅₀ = 0.62 ± 0.02 μM, attributed to interactions with Thr-133 and Asp-204 residues .
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Anticancer Activity: Growth inhibition (GI₅₀ = 2.1 μM) against MDA-MB-468 breast cancer cells via ATP depletion .
Table 3: Biological Activity Profile
| Target | Activity (IC₅₀/GI₅₀) | Mechanism | Source |
|---|---|---|---|
| NTPDase1 | 0.62 μM | Competitive inhibition | |
| MDA-MB-468 Cells | 2.1 μM | ATPase pathway disruption | |
| hERG Channel | >10 μM | Low cardiotoxicity risk |
Molecular Docking Insights
Docking studies (PDB: 4BR8) reveal:
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Hydrogen Bonding: Between the 2,4-dioxo groups and Arg-114.
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Hydrophobic Interactions: 3-Methylbutyl chain with Ile-136 and Phe-138 .
Comparative Analysis with Analogues
Structural Analogues
Modifications at the 3-alkyl and acetamide positions alter potency and selectivity:
Table 4: Analogues and Activities
| Compound | NTPDase1 IC₅₀ (μM) | Anticancer GI₅₀ (μM) |
|---|---|---|
| Target Compound | 0.62 | 2.1 |
| N-Benzyl Analogue | 1.34 | 4.8 |
| 4-Ethoxyphenyl Derivative | 0.89 | 3.2 |
| 3-(4-Fluorophenyl) Variant | 0.45 | 1.9 |
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3-(4-Fluorophenyl) Variant: Enhanced NTPDase1 affinity due to halogen bonding .
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N-Benzyl Analogue: Reduced solubility but improved blood-brain barrier penetration.
Pharmacokinetic and Toxicological Profile
ADME Properties
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Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (high intestinal absorption).
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Metabolism: CYP3A4-mediated oxidation of the 3-methylbutyl chain .
Toxicity
Future Directions and Applications
Synthetic Challenges
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